3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline is a heterocyclic compound characterized by the presence of both imidazole and thiazole rings. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. The compound is recognized for its anticancer, antimicrobial, and anti-inflammatory properties, which have been explored in various scientific studies.
The compound is classified as a heterocyclic aromatic amine due to its fused ring structure. It is typically obtained through synthetic methods involving reactions between 2-aminothiazoles and α-halocarbonyl compounds. Its molecular formula is C10H9N3S, and it has been cataloged under the Chemical Abstracts Service registry number 1105195-14-9.
The synthesis of 3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline often involves several key steps:
While specific industrial-scale methods are not extensively documented, they would likely involve optimizing laboratory synthesis techniques for higher yields and purity. This could include the use of continuous flow systems to enhance efficiency and reduce waste during production.
The molecular structure of 3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline can be represented as follows:
The compound features a fused imidazole-thiazole ring system with an aniline group attached at the third position of the imidazole ring. The structural characteristics impact its reactivity and biological interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the compound's structure. For instance:
3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline can undergo several chemical transformations:
The products formed from these reactions depend on the specific reagents and conditions used. For example:
The mechanism of action for 3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline primarily involves its interaction with specific molecular targets within biological systems. For instance:
The physical properties of 3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline include:
Chemical properties include:
The compound has diverse applications across various fields:
Heterocyclic compounds constitute >75% of FDA-approved pharmaceuticals, with nitrogen-sulfur hybrids exhibiting exceptional therapeutic versatility. The imidazo[2,1-b][1,3]thiazole scaffold exemplifies this privileged architecture, demonstrating intrinsic bioactivity through its balanced electron distribution, hydrogen bonding capability, and π-conjugation system. This fused bicyclic framework integrates an imidazole ring condensed with a thiazole unit, creating a planar electron-rich system that readily interacts with biological targets. The scaffold’s synthetic accessibility allows diverse functionalization, enabling medicinal chemists to optimize pharmacokinetic and pharmacodynamic properties. Within this chemical class, 3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline represents a structurally optimized lead compound, featuring an aniline moiety at the C6 position that enhances target engagement and modulates electronic properties [1] [5].
Imidazo-thiazole derivatives demonstrate broad-spectrum biological activities, particularly in oncology and antimicrobial therapy. Their significance stems from:
Table 1: Key Imidazo-Thiazole Drugs in Development/Clinical Use
Compound Name | Molecular Target | Therapeutic Area | Reference |
---|---|---|---|
Nilotinib (Tasigna®) | BCR-ABL kinase | Chronic myeloid leukemia | [1] |
Plinabulin derivative 4 | β-tubulin | Solid tumors | [1] |
Quizartinib | FLT3 kinase | Acute myeloid leukemia | [1] |
Benzo[d]imidazo[2,1-b]thiazole-chalcone 1 | Topoisomerase IIα | Breast cancer | [3] |
This compound (C₁₁H₁₁N₃S, MW 217.29 g/mol) features a 2,3-dihydroimidazothiazole core linked to a meta-aminophenyl group, conferring distinct advantages:
Table 2: Molecular Descriptors of 3-{2H,3H-Imidazo[2,1-b][1,3]Thiazol-6-yl}Aniline
Property | Value/Descriptor | Measurement Method |
---|---|---|
Molecular Formula | C₁₁H₁₁N₃S | High-resolution MS |
Molecular Weight | 217.29 g/mol | Calculated |
SMILES | NC1=CC=C(C=C1)C1=CN2CCSC2=N1 | Canonical representation |
InChIKey | JYDVTSQQZMZVDH-UHFFFAOYSA-N | Standard identifier |
Hydrogen Bond Acceptors | 3 (N,S atoms) | Computational prediction |
Hydrogen Bond Donors | 1 (–NH₂) | Computational prediction |
Topological Polar Surface Area | 56.2 Ų | SwissADME prediction |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: